molecular formula C24H27FN2O5S B2541630 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 892774-33-3

1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2541630
CAS No.: 892774-33-3
M. Wt: 474.55
InChI Key: YYFDMZASABRZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with substituents that modulate its physicochemical and biological properties. Key structural features include:

  • 6-Fluoro substituent: Increases electron-withdrawing effects, stabilizing the aromatic system.
  • 3-(4-Methoxybenzenesulfonyl) group: Introduces steric bulk and electronic effects via the sulfonyl moiety, with the para-methoxy group donating electron density.
  • 7-Morpholin-4-yl group: A heterocyclic amine that improves solubility and may facilitate hydrogen bonding.

Properties

IUPAC Name

1-butyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O5S/c1-3-4-9-27-16-23(33(29,30)18-7-5-17(31-2)6-8-18)24(28)19-14-20(25)22(15-21(19)27)26-10-12-32-13-11-26/h5-8,14-16H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFDMZASABRZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the butyl group: This step might involve alkylation using butyl halides.

    Fluorination: Introduction of the fluorine atom can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: The methoxybenzenesulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Morpholine substitution: The morpholine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorine or sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolone N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Substituents (Position) Key Structural Differences Biological Activity/Properties Reference
Target Compound - 1-Butyl
- 3-(4-Methoxybenzenesulfonyl)
- 6-Fluoro
- 7-Morpholin-4-yl
N/A Presumed antimicrobial activity (based on core structure) N/A
APDQ230122 - 3-Acyl
- 2-Phenylamino
Acyl vs. sulfonyl group at position 3 Anti-pneumococcal activity via peptidoglycan biosynthesis inhibition
3-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-7-morpholino-1-propyl-1,4-dihydroquinolin-4-one - 1-Propyl
- 3-(3,5-Dimethylbenzenesulfonyl)
Shorter alkyl chain (propyl vs. butyl); meta-dimethyl vs. para-methoxy on sulfonyl Likely reduced lipophilicity compared to target compound
3-(3-Chlorobenzenesulfonyl)-7-diethylamino-6-fluoro-1-(4-methylbenzyl)-1,4-dihydroquinolin-4-one - 3-(3-Chlorobenzenesulfonyl)
- 7-Diethylamino
- 1-(4-Methylbenzyl)
Chloro vs. methoxy on sulfonyl; diethylamino vs. morpholino at position 7 Potential altered target affinity due to electron-withdrawing Cl and basic diethylamino group
6-Fluoro-1-(4-fluorobenzyl)-3-(3-methylbenzenesulfonyl)-7-morpholino-1,4-dihydroquinolin-4-one - 3-(3-Methylbenzenesulfonyl)
- 1-(4-Fluorobenzyl)
Methyl vs. methoxy on sulfonyl; fluorobenzyl vs. butyl at position 1 Increased steric hindrance from benzyl group; reduced solubility compared to target
1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one - 3-(4-Methoxybenzoyl) Benzoyl (acyl) vs. benzenesulfonyl at position 3 Lower electron-withdrawing effect; potentially reduced stability

Key Trends and Insights

A. Impact of Sulfonyl vs. Acyl Groups (Position 3)
  • The para-methoxy group on the sulfonyl moiety (target compound) may improve solubility compared to chloro or methyl substituents (), which are more hydrophobic.
B. Alkyl Chain Variations (Position 1)
C. Morpholino vs. Other Amines (Position 7)
  • The morpholin-4-yl group (target compound, ) offers balanced solubility and hydrogen-bonding capacity compared to diethylamino (), which may confer excessive basicity and metabolic instability.
D. Fluorine Substitution (Position 6)
  • The 6-fluoro substituent is conserved across analogs, suggesting its critical role in stabilizing the quinolinone core and enhancing antimicrobial activity through electronic effects .

Biological Activity

1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure characterized by:

  • Fluoro group : Enhances biological activity.
  • Methoxybenzenesulfonyl moiety : Contributes to solubility and binding affinity.
  • Morpholine ring : Often associated with improved pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiproliferative Effects : In vitro studies have shown that it can inhibit the growth of cancer cell lines, including HeLa and MCF-7 cells, demonstrating potential as an anticancer agent .
  • Apoptotic Induction : The compound has been reported to induce apoptosis in cancer cells, characterized by increased early and late apoptotic cells following treatment .
  • Cell Cycle Arrest : It effectively blocks the cell cycle at the G2-M phase, which is crucial for preventing cancer cell proliferation .

The proposed mechanisms underlying the biological activity of this compound include:

  • Tubulin Polymerization Inhibition : The compound competes with colchicine at its binding site on tubulin, thereby inhibiting microtubule formation and disrupting mitotic spindle function .
  • Synergistic Effects with Chemotherapeutics : Co-administration with doxorubicin in drug-resistant melanoma cell lines has shown enhanced cytotoxic effects, suggesting a potential role in combination therapy .

Case Studies

Several studies have explored the biological activity of similar compounds within the same chemical class. For instance:

  • Study A : A series of benzotriazole-acrylonitrile derivatives were synthesized and screened for antiproliferative activity. One derivative demonstrated significant inhibition of cell growth and induced apoptosis in cancer cells at nanomolar concentrations .
  • Study B : A molecular docking study indicated that piperazine derivatives could effectively bind to acetylcholinesterase, showcasing a different aspect of biological activity relevant to neuropharmacology .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntiproliferativeInhibition of HeLa and MCF-7 cell growth
Apoptosis InductionIncreased early/late apoptotic cells
Cell Cycle ArrestBlockade at G2-M phase
Synergistic PotentialEnhanced effects with doxorubicin

Q & A

Q. What are the key synthetic challenges and methodologies for preparing 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one?

The synthesis involves multi-step organic reactions, starting with the quinoline core formation, followed by sequential introduction of substituents. Key steps include:

  • Fluorination : Use of fluorinated aromatic compounds (e.g., 4-fluorobenzoyl chloride) under controlled temperature (60–80°C) to ensure regioselectivity .
  • Sulfonylation : Reaction with 4-methoxybenzenesulfonyl chloride in dichloromethane, requiring anhydrous conditions to avoid hydrolysis .
  • Morpholine incorporation : Nucleophilic substitution with morpholine under basic conditions (e.g., K₂CO₃) at reflux .
    Purification often employs chromatography or recrystallization to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Advanced analytical techniques are critical:

  • NMR spectroscopy : Confirm substituent positions (e.g., ¹H-NMR for butyl chain protons at δ 0.8–1.6 ppm; ¹⁹F-NMR for fluorine at δ -110 to -120 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z ~505.2) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .

Q. What in vitro models are suitable for preliminary biological screening?

Common models include:

  • Anticancer activity : Human cancer cell lines (e.g., MCF-7, colon carcinoma) with IC₅₀ determination via MTT assays .
  • Antimicrobial testing : Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution to assess MIC values .
  • Mechanistic assays : Caspase-3/7 activation kits for apoptosis studies or flow cytometry for cell cycle analysis (e.g., G2/M phase arrest) .

Advanced Research Questions

Q. How does the 4-methoxybenzenesulfonyl group influence bioactivity compared to other sulfonyl substituents?

The methoxy group enhances electron-donating effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., tubulin or kinase targets). Comparative studies with analogs (e.g., 3-methylbenzenesulfonyl derivatives) show ~2-fold higher anticancer potency in methoxy-substituted compounds, likely due to improved target binding affinity .

Q. What experimental strategies can resolve discrepancies in reported IC₅₀ values across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Compound purity : Validate via HPLC (≥98% purity) to exclude impurities affecting activity .
  • Structural analogs : Compare activities of closely related derivatives (e.g., ethyl vs. butyl chain) to isolate substituent effects .

Q. How to design a structure-activity relationship (SAR) study for optimizing pharmacokinetic properties?

Focus on:

  • Lipophilicity : Introduce polar groups (e.g., hydroxyl) to reduce logP while retaining morpholine’s solubility-enhancing effects .
  • Metabolic stability : Test liver microsome stability; fluorination at C6 may reduce oxidative metabolism .
  • Permeability : Use Caco-2 cell models to assess intestinal absorption, guided by the compound’s molecular weight (<500 Da) and rotatable bonds (<10) .

Q. What mechanistic studies are recommended to elucidate the compound’s anticancer mode of action?

  • Target identification : Use pull-down assays with biotinylated probes or affinity chromatography .
  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, DNA repair) post-treatment .
  • In vivo validation : Xenograft models with pharmacokinetic monitoring (e.g., plasma half-life, tissue distribution) .

Methodological Notes

  • Data interpretation : Cross-reference biological data with PubChem entries (CID: 866588-42-3) for consistency in molecular descriptors .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Reduction, Replacement, Refinement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.